molecular formula C21H28FNO B565981 XLR11 Degradant CAS No. 1616469-09-0

XLR11 Degradant

Cat. No.: B565981
CAS No.: 1616469-09-0
M. Wt: 329.5 g/mol
InChI Key: BEZVSTOQIZTNCK-UHFFFAOYSA-N
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Description

XLR11 Degradant is a compound that originates from the thermal decomposition of XLR11, a synthetic cannabinoid. This degradant is often identified as an impurity in samples containing XLR11, particularly during gas chromatography-mass spectrometry (GC-MS) analysis. The structural change involves the opening of the cyclopropyl ring, resulting in a distinct fragment ion in mass spectrometry .

Preparation Methods

Synthetic Routes and Reaction Conditions

XLR11 Degradant is primarily formed through the thermal decomposition of XLR11. This process involves the cleavage of the cyclopropyl ring structure, leading to the formation of the degradant. The high temperatures of the GC injection port induce this rearrangement .

Industrial Production Methods

There is limited information on the industrial production methods of this compound, as it is typically considered an impurity rather than a target compound. its formation can be controlled and studied through specific thermal conditions during the analysis of XLR11-containing samples .

Chemical Reactions Analysis

Types of Reactions

XLR11 Degradant undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated metabolites, reduced derivatives, and substituted compounds. These products are often identified through mass spectrometry and nuclear magnetic resonance (NMR) analysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

XLR11 Degradant is unique due to its formation through the thermal decomposition of XLR11, resulting in an opened ring structure. This structural change distinguishes it from other synthetic cannabinoids and their degradants .

Biological Activity

XLR11, a synthetic cannabinoid, has garnered attention due to its complex metabolic pathways and biological activities. The degradant of XLR11, formed through various metabolic processes, exhibits significant pharmacological effects that are crucial for understanding its implications in toxicology and public health.

Overview of XLR11 and Its Degradants

XLR11 (1-(5-fluoropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) is a synthetic cannabinoid that acts on cannabinoid receptors in the brain, primarily CB1 and CB2. The biological activity of XLR11 is largely influenced by its metabolites, which include various hydroxylated and carboxylated forms. Notable metabolites identified include:

  • 2’-carboxy-XLR-11
  • UR-144 pentanoic acid
  • 5-hydroxy-UR-144
  • 2’-hydroxy-XLR-11 glucuronide
  • 1’-hydroxy-XLR-11 glucuronide .

Metabolic Pathways

The metabolism of XLR11 occurs predominantly in the liver, where it undergoes phase I and phase II transformations. Key findings from in vitro studies using human hepatocytes and HepaRG cells indicate:

  • Over 25 biotransformation products can arise from XLR11 metabolism.
  • Major metabolic processes include hydroxylation, carboxylation, glucuronidation, and oxidative defluorination .

Table 1: Major Metabolites of XLR11

MetaboliteTypeFormation Process
2’-carboxy-XLR-11Carboxylic AcidHydroxylation
UR-144 pentanoic acidCarboxylic AcidOxidative defluorination
5-hydroxy-UR-144HydroxylatedHydroxylation
2’-hydroxy-XLR-11 glucuronideGlucuronideGlucuronidation
1’-hydroxy-XLR-11 glucuronideGlucuronideGlucuronidation

Pharmacodynamics

Pharmacological studies reveal that XLR11 and its degradants exhibit high affinity for cannabinoid receptors. Radioligand displacement studies have shown that XLR11 has a significantly higher binding affinity for both CB1 and CB2 receptors compared to Δ9-tetrahydrocannabinol (THC), with approximately 11-fold selectivity for CB2 .

Table 2: Binding Affinity of XLR11 Compared to THC

CompoundCB1 Affinity (nM)CB2 Affinity (nM)
XLR11Low nanomolarLow nanomolar
Δ9-THCHigher than XLR11Lower than XLR11

Case Studies and Clinical Implications

Several case studies have documented the presence of XLR11 degradants in biological samples from users. Analysis of urine samples has shown that metabolites such as N-(5-hydroxypentyl) and N-pentanoic acid derivatives are prevalent . A study involving ICR mice indicated that acute administration of synthetic cannabinoids led to significant hepatic injury, highlighting the potential toxic effects associated with these compounds .

Properties

IUPAC Name

1-[1-(5-fluoropentyl)indol-3-yl]-3,3,4-trimethylpent-4-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28FNO/c1-16(2)21(3,4)14-20(24)18-15-23(13-9-5-8-12-22)19-11-7-6-10-17(18)19/h6-7,10-11,15H,1,5,8-9,12-14H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZVSTOQIZTNCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(C)(C)CC(=O)C1=CN(C2=CC=CC=C21)CCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901043145
Record name 1-[1-(5-fluoropentyl)indol-3-yl]-3,3,4-trimethylpent-4-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901043145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1616469-09-0
Record name 1-[1-(5-fluoropentyl)indol-3-yl]-3,3,4-trimethylpent-4-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901043145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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